molecular formula C20H22N2O3 B10810947 3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B10810947
M. Wt: 338.4 g/mol
InChI Key: NBXFBUYOXCGLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring substituted with aminophenyl and dimethoxyphenyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylamine with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions, often using cyclohexanone in the presence of a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • 1-(2-Amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-aminoanilino)-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-19-8-7-13(11-20(19)25-2)14-9-15(12-16(23)10-14)22-18-6-4-3-5-17(18)21/h3-8,11-12,14,22H,9-10,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXFBUYOXCGLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.